molecular formula C12H11NO3S B6415494 5-HYDROXY-2-(3-METHYLSULFONYLPHENYL)PYRIDINE CAS No. 1261900-70-2

5-HYDROXY-2-(3-METHYLSULFONYLPHENYL)PYRIDINE

Cat. No.: B6415494
CAS No.: 1261900-70-2
M. Wt: 249.29 g/mol
InChI Key: NZXUYDRARZQEKI-UHFFFAOYSA-N
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Description

Contextualization of Pyridine (B92270) Core Structures in Organic Chemistry

Pyridine, a six-membered aromatic heterocycle containing one nitrogen atom, is a fundamental scaffold in organic chemistry. nih.gov Its unique electronic properties, including its basicity and ability to participate in hydrogen bonding, make it a versatile building block in the synthesis of complex molecules. nih.gov The pyridine ring is a common feature in a multitude of natural products, such as vitamins and alkaloids, and is a privileged structure in a vast number of approved pharmaceutical agents. nih.govwikipedia.org The adaptability of the pyridine nucleus allows for a wide range of chemical modifications, enabling chemists to fine-tune the steric and electronic properties of the resulting derivatives for specific applications. wikipedia.org

Rationale for Academic Investigation of 5-HYDROXY-2-(3-METHYLSULFONYLPHENYL)PYRIDINE

The academic interest in this compound stems from the combination of its two key structural features: the substituted pyridine core and the methylsulfonylphenyl moiety. Research on structurally related compounds has revealed significant biological activities. For instance, derivatives of 2-(4-(methylsulfonyl)phenyl)pyridine have been investigated as potent GPR119 agonists for the potential treatment of type 2 diabetes. nih.gov Additionally, other substituted 2-pyridinyl-3-(4-methylsulfonyl)phenylpyridines have been identified as selective cyclooxygenase-2 (COX-2) inhibitors, suggesting potential anti-inflammatory applications. The presence of a hydroxyl group on the pyridine ring can also contribute to biological activity, potentially through hydrogen bonding interactions with target proteins. The specific placement of the methylsulfonyl group at the meta position of the phenyl ring in this compound presents an opportunity to explore novel structure-activity relationships and potentially discover compounds with unique pharmacological profiles compared to their ortho- or para-substituted counterparts.

Scope and Objectives of Research on Novel Pyridine Derivatives

The primary objective of research into novel pyridine derivatives like this compound is the discovery of new therapeutic agents. The scope of such research is broad and encompasses several key areas:

Synthesis and Characterization: Developing efficient and scalable synthetic routes to produce these novel compounds and fully characterizing their chemical structures.

Biological Screening: Evaluating the synthesized compounds against a wide range of biological targets to identify potential therapeutic applications, such as anticancer, antimicrobial, or anti-inflammatory activities. chemicalbook.comresearchgate.net

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of the lead compounds to understand how different functional groups and their positions influence biological activity. nih.gov

Pharmacokinetic Profiling: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of promising compounds to determine their suitability as drug candidates.

The ultimate goal is to identify novel pyridine derivatives with high potency, selectivity, and favorable drug-like properties for further preclinical and clinical development.

Detailed Research Findings

While specific research data for this compound is not extensively available in the public domain, the biological activities of structurally analogous compounds provide valuable insights into its potential areas of investigation.

Biological Activity of Structurally Related 2-(Methylsulfonylphenyl)pyridine Derivatives

Research into derivatives of 2-(4-methylsulfonylphenyl)pyridine has shown promising results in different therapeutic areas. The following table summarizes the reported biological activities of some of these related compounds.

Compound ClassBiological TargetObserved ActivityPotential Therapeutic Application
2-(4-(methylsulfonyl)phenyl)pyridine derivativesGPR119Agonistic activity, with some compounds showing EC50 values in the nanomolar range. nih.govType 2 Diabetes nih.gov
2-Pyridinyl-3-(4-methylsulfonyl)phenylpyridinesCyclooxygenase-2 (COX-2)Selective inhibition of COX-2 over COX-1.Anti-inflammatory
Substituted Pyridine DerivativesVarious cancer cell linesAntiproliferative activity. chemicalbook.comnih.govOncology chemicalbook.com
Novel Pyridine DerivativesBacterial and fungal strainsAntimicrobial activity. researchgate.netInfectious Diseases researchgate.net

This table is generated based on data from structurally similar compounds and is for illustrative purposes to indicate potential research directions for this compound.

The antiproliferative activity of various pyridine derivatives against different cancer cell lines is an active area of research. chemicalbook.comnih.gov The specific substitution pattern on both the pyridine and phenyl rings plays a crucial role in determining the potency and selectivity of these compounds. nih.gov

Physicochemical Properties

The physicochemical properties of this compound can be predicted based on its structural components. The presence of the polar hydroxyl and methylsulfonyl groups is expected to influence its solubility and hydrogen bonding capacity.

PropertyPredicted Characteristic
Molecular Weight Approximately 249.29 g/mol
Hydrogen Bond Donors 1 (from the hydroxyl group)
Hydrogen Bond Acceptors 4 (from the pyridine nitrogen, hydroxyl oxygen, and two sulfone oxygens)
LogP (Octanol-Water Partition Coefficient) Predicted to be moderately lipophilic
Acidity/Basicity The pyridine nitrogen provides a basic center, while the hydroxyl group is weakly acidic.

These properties are estimated and would require experimental validation.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(3-methylsulfonylphenyl)pyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3S/c1-17(15,16)11-4-2-3-9(7-11)12-6-5-10(14)8-13-12/h2-8,14H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZXUYDRARZQEKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C2=NC=C(C=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60692728
Record name 6-[3-(Methanesulfonyl)phenyl]pyridin-3-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261900-70-2
Record name 3-Pyridinol, 6-[3-(methylsulfonyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261900-70-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-[3-(Methanesulfonyl)phenyl]pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60692728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathways

Retrosynthetic Analysis of 5-HYDROXY-2-(3-METHYLSULFONYLPHENYL)PYRIDINE

Retrosynthetic analysis is a technique for planning a synthesis by working backward from the target molecule to simpler, commercially available starting materials. airitilibrary.comias.ac.in For this compound, the primary disconnections are the C-C bond linking the pyridine (B92270) and phenyl rings, and the C-O bond of the hydroxyl group.

A logical retrosynthetic approach involves two key disconnections:

C(aryl)-C(pyridyl) Bond Disconnection : This is the most prominent disconnection, suggesting a cross-coupling reaction. This break leads to a 2-substituted-5-hydroxypyridine precursor and a 3-methylsulfonylphenyl precursor. A Suzuki-Miyaura coupling is a prime candidate for the forward reaction, implying precursors such as a 2-halopyridine (e.g., 2-bromo-5-hydroxypyridine) and 3-(methylsulfonyl)phenylboronic acid.

Functional Group Interconversion (FGI) : The hydroxyl group on the pyridine ring can be envisioned as arising from a more stable or readily available precursor. For instance, a 5-methoxypyridine could be a key intermediate, with the final step being a demethylation. Alternatively, a 5-aminopyridine could be converted to the hydroxyl group via a diazotization reaction.

This analysis points toward a convergent synthesis strategy where the two key aromatic fragments are prepared separately and then joined in a late-stage coupling reaction.

Direct and Stepwise Synthetic Routes to the Pyridine Core

The formation of the substituted pyridine ring is the cornerstone of the synthesis. Both classical condensation reactions and modern catalytic methods can be employed.

The Kröhnke pyridine synthesis is a versatile method for generating highly functionalized pyridines. wikipedia.org The classical reaction involves the condensation of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of a nitrogen source, typically ammonium acetate (B1210297), to form a 1,5-dicarbonyl intermediate which then cyclizes. researchgate.net

To construct a polysubstituted pyridine like the target molecule, the starting materials must contain the desired substituents. The broad scope of the Kröhnke synthesis is advantageous, as it tolerates a wide array of aryl substituents on both the ketone and the enone fragments. wikipedia.org By selecting appropriately substituted reactants, a variety of poly-aryl systems can be generated. For the target compound, this would require a complex α,β-unsaturated carbonyl partner to introduce the hydroxyl (or a precursor) and an α-pyridinium methyl ketone bearing the 3-methylsulfonylphenyl group. While powerful for creating diverse pyridine libraries, adapting the Kröhnke synthesis for this specific substitution pattern can be challenging due to the potential complexity and availability of the required starting materials.

The Suzuki-Miyaura cross-coupling reaction is a highly efficient and widely used method for forming C-C bonds between aryl groups. nih.govnih.gov This reaction is arguably the most direct route to the 2-arylpyridine core of the target molecule. The key transformation involves the palladium-catalyzed reaction of a pyridine electrophile with an organoboron nucleophile. claremont.eduresearchgate.net

The typical reactants for synthesizing the carbon skeleton of this compound would be:

Pyridine Component : A 2-halo-5-hydroxypyridine (or a protected version, such as 2-bromo-5-methoxypyridine).

Aryl Component : 3-(Methylsulfonyl)phenylboronic acid or its corresponding pinacol ester. crescentchemical.com

The reaction is catalyzed by a palladium complex, with common choices including Pd(dppf)Cl₂ or Pd(PPh₃)₄. nih.gov The selection of the catalyst, ligand, base, and solvent system is crucial for achieving high yields.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Pyridine Derivatives

CatalystBaseSolventTemperature (°C)Typical Yield Range (%)Reference
Pd(dppf)Cl₂Na₃PO₄Dioxane/Water80-10060-89 nih.gov
Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/Water9055-85Generic
Pd(OAc)₂ / SPhosK₃PO₄Toluene/Water10070-95Generic

The introduction of the two key functional groups can be achieved either by using pre-functionalized starting materials or by adding them to the pyridine core at a later stage.

Introduction of the Hydroxyl Group :

From a Methoxy Precursor : A common and robust strategy is to synthesize the 2-aryl-5-methoxypyridine intermediate. The methoxy group serves as a protected form of the hydroxyl group and is generally stable to many reaction conditions, including Suzuki coupling. The final step is a demethylation using reagents like boron tribromide (BBr₃) or hydrobromic acid (HBr) to unmask the hydroxyl group.

From an Amino Precursor : Starting with a 5-aminopyridine derivative, the amino group can be converted to a hydroxyl group via the formation of a diazonium salt followed by hydrolysis. This method is effective but requires careful control of the reaction conditions to avoid side reactions.

Direct Hydroxylation : While challenging due to regioselectivity issues, direct C-H hydroxylation of pyridines is an area of active research. One approach involves the photochemical rearrangement of pyridine N-oxides, which can lead to C3-hydroxylated pyridines. nih.gov

Introduction of the Methylsulfonylphenyl Group :

As a Complete Unit : The most straightforward method is to use 3-(methylsulfonyl)phenylboronic acid directly in a Suzuki-Miyaura coupling reaction. crescentchemical.com This ensures the sulfone functionality is present from the start.

Oxidation of a Thioether : An alternative two-step strategy involves first coupling the pyridine core with (3-(methylthio)phenyl)boronic acid. The resulting thioether can then be oxidized to the desired sulfone using common oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) or potassium peroxymonosulfate (Oxone). This can be advantageous if the corresponding thioether boronic acid is more readily available or if the sulfone group is sensitive to earlier reaction conditions.

Achieving the correct 2,5-substitution pattern on the pyridine ring is critical. The inherent electronic properties of pyridine make it susceptible to nucleophilic attack at the 2, 4, and 6 positions and electrophilic attack at the 3 and 5 positions. Synthetic strategies often leverage these properties or use directing groups to override them.

Halogen/Metal Exchange : Starting with a dihalopyridine, such as 2,5-dibromopyridine, a regioselective halogen-metal exchange can be performed. By carefully controlling stoichiometry and temperature, one halogen can be selectively exchanged for a metal (e.g., lithium or magnesium), which can then react with an electrophile. znaturforsch.comrsc.org The remaining halogen can then be used in a subsequent cross-coupling reaction.

Directed Metalation : A directing group on the pyridine ring can guide deprotonation to an adjacent position. While less direct for this specific target, this strategy is a powerful tool for functionalizing pyridines with high regioselectivity. znaturforsch.com

Use of Pre-functionalized Pyridines : The most common and reliable approach is to begin with a pyridine starting material that already possesses the desired substitution pattern or has functional groups that lock in the regiochemistry. For example, starting with 2-chloro-5-nitropyridine allows for sequential functionalization at both positions, with the nitro group being a precursor for either an amino or hydroxyl group.

Optimization of Reaction Conditions for Enhanced Yields and Purity

Optimizing reaction conditions is essential for maximizing the yield and purity of the final product, which is crucial for reducing the need for extensive purification and improving process efficiency.

For the key Suzuki-Miyaura coupling step, several parameters can be adjusted:

Catalyst and Ligand : While Pd(dppf)Cl₂ is effective, screening other palladium catalysts and phosphine (B1218219) ligands can significantly improve yields, especially with challenging substrates. nih.govresearchgate.net Ligands can influence the rate of both oxidative addition and reductive elimination steps in the catalytic cycle.

Base and Solvent : The choice of base (e.g., Na₂CO₃, K₃PO₄, Cs₂CO₃) and solvent system (e.g., dioxane, toluene, DMF, often with water) affects the solubility of the reactants and the rate of transmetalation. Anhydrous conditions versus aqueous systems can also dramatically alter the reaction outcome.

Temperature and Reaction Time : Higher temperatures generally increase reaction rates but can also lead to decomposition and side products. Monitoring the reaction progress by techniques like TLC or LC-MS allows for determination of the optimal reaction time to maximize product formation while minimizing degradation.

Purification of the final compound typically involves column chromatography to separate it from unreacted starting materials and catalyst residues, followed by recrystallization to obtain a product of high purity.

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Advanced Spectroscopic and Structural Elucidation Techniques

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Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and related properties of molecules. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of the system.

Density Functional Theory (DFT) is a widely used computational method to determine the ground-state electronic structure of molecules. By optimizing the molecular geometry, DFT can predict key structural parameters such as bond lengths, bond angles, and dihedral angles. For substituted pyridine (B92270) derivatives, hybrid functionals like B3LYP are commonly employed in conjunction with basis sets such as 6-311+G(d,p) to achieve a balance between computational cost and accuracy. researchgate.net

The optimization process seeks the lowest energy conformation of the molecule, providing a detailed three-dimensional structure. For 5-HYDROXY-2-(3-METHYLSULFONYLPHENYL)PYRIDINE, this would involve determining the precise arrangement of the phenyl and pyridine rings relative to each other, as well as the geometry of the hydroxyl and methylsulfonyl functional groups. These calculations are fundamental, as the optimized geometry is the starting point for most other computational analyses. acs.org

Table 1: Predicted Ground State Geometrical Parameters (Illustrative) This table illustrates the type of data obtained from DFT calculations. Actual values require specific computation for the title compound.

ParameterDescriptionTypical Predicted Value
C-C (Pyridine Ring)Bond length~1.39 Å
C-N (Pyridine Ring)Bond length~1.34 Å
C-O (Hydroxyl)Bond length~1.36 Å
C-S (Sulfonyl)Bond length~1.77 Å
S=O (Sulfonyl)Bond length~1.45 Å
C-N-C (Pyridine Ring)Bond angle~117°
Pyridine-PhenylDihedral angle20-40°

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. youtube.com The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. youtube.com A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests that the molecule is more reactive. tandfonline.com For aromatic compounds containing sulfonyl groups, the electron-withdrawing nature of the sulfonyl group can influence the energies of these frontier orbitals. researchgate.net In this compound, the electron density in the HOMO is expected to be localized on the electron-rich hydroxy-pyridine ring, while the LUMO may be distributed across the phenylsulfonyl moiety.

Table 2: Frontier Molecular Orbital Energy Parameters (Illustrative) This table illustrates the type of data obtained from FMO analysis. Actual values require specific computation for the title compound.

ParameterDescriptionTypical Predicted Value (eV)
EHOMOEnergy of the Highest Occupied Molecular Orbital-6.0 to -7.0
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-1.5 to -2.5
ΔE (HOMO-LUMO Gap)Energy gap = ELUMO - EHOMO4.0 to 5.0

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. libretexts.orguni-muenchen.de The MEP surface is color-coded to represent different regions of electrostatic potential.

Typically, red colors indicate regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. Blue colors denote regions of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. Green and yellow areas represent regions of neutral or near-zero potential. researchgate.netwolfram.com

For this compound, the MEP map would likely show negative potential (red) around the oxygen atoms of the hydroxyl and sulfonyl groups, as well as the nitrogen atom of the pyridine ring, indicating these are sites for electrophilic interaction. researchgate.net The hydrogen atom of the hydroxyl group and regions around the aromatic protons would likely exhibit positive potential (blue), marking them as sites for nucleophilic interaction. researchgate.netresearchgate.net

Theoretical vibrational analysis, performed using DFT calculations, can predict the infrared (IR) and Raman spectra of a molecule. researchgate.net By calculating the harmonic vibrational frequencies corresponding to the normal modes of vibration, a theoretical spectrum can be generated. mdpi.com These predicted frequencies are often scaled by an empirical factor to better match experimental data due to the approximations inherent in the calculations. chemrxiv.org

This analysis allows for the assignment of specific vibrational modes to the observed peaks in experimental spectra. For this compound, characteristic vibrational frequencies would be predicted for the stretching and bending of its functional groups, including:

O-H stretching from the hydroxyl group.

S=O symmetric and asymmetric stretching from the methylsulfonyl group.

C-H stretching from the aromatic rings and the methyl group.

Ring stretching and bending modes characteristic of the substituted pyridine and phenyl rings. core.ac.ukmdpi.com

Table 3: Predicted Vibrational Frequencies (Illustrative) This table illustrates the type of data obtained from vibrational analysis. Actual values require specific computation for the title compound.

Vibrational ModeFunctional GroupTypical Predicted Wavenumber (cm-1)
O-H StretchHydroxyl3500 - 3600
C-H Stretch (Aromatic)Phenyl/Pyridine Rings3000 - 3100
C-H Stretch (Aliphatic)Methyl2900 - 3000
C=C/C=N Ring StretchPyridine Ring1400 - 1600
S=O Asymmetric StretchSulfonyl1300 - 1350
S=O Symmetric StretchSulfonyl1140 - 1180

Molecular Mechanics and Dynamics Simulations

While quantum mechanics provides detailed electronic information, molecular mechanics and dynamics simulations are powerful for exploring the conformational landscape and dynamic behavior of larger molecules.

Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) of a molecule. For a flexible molecule like this compound, rotation around the single bond connecting the pyridine and phenyl rings is possible, leading to various conformers with different energies. researchgate.net

Simulations for Solvation Effects

Solvation plays a critical role in the behavior of a drug molecule, influencing its solubility, stability, and bioavailability. Computational simulations are used to model how a solute, such as Etoricoxib, interacts with solvent molecules.

Theoretical studies have been conducted to understand the solvation of Etoricoxib in various environments, including the gas phase, aqueous solutions, and ethanol. researchgate.netjcchems.com These simulations, often using Density Functional Theory (DFT), reveal that the compound's chemical reactivity is significantly higher in water and ethanol compared to the gas phase, suggesting greater activity in biological solvents. researchgate.netjcchems.compuce.edu.ec

Further investigations have explored the phenomenon of preferential solvation in binary aqueous cosolvent mixtures. tandfonline.comtbzmed.ac.ir Using methods like the Inverse Kirkwood–Buff Integrals (IKBI), researchers have analyzed Etoricoxib's behavior in mixtures containing water and cosolvents such as ethanol, dimethyl sulfoxide (B87167) (DMSO), and 1,4-dioxane. tandfonline.comtbzmed.ac.ir The results indicate that in water-rich and cosolvent-rich mixtures, Etoricoxib is preferentially solvated by water, potentially due to hydrophobic hydration effects and the acidic nature of water. tandfonline.comtbzmed.ac.ir Conversely, in mixtures with more balanced proportions, the cosolvent preferentially solvates the drug molecule. tandfonline.com

Thermodynamic analysis of solubility data provides insight into the driving forces of dissolution. researchgate.net In aqueous ethanol mixtures, the process is entropy-driven in water-rich compositions and enthalpy-driven in ethanol-rich compositions. researchgate.net This change is attributed to the disruption of the water's structure around the molecule's nonpolar parts in water-rich solutions and better drug-solvent interactions in ethanol-rich solutions. researchgate.net

Table 1: Thermodynamic Parameters for Etoricoxib Solvation in Ethanol/Water Mixtures
Solvent Composition (% v/v Ethanol)Primary Driving ForcePostulated Mechanism
0-40%EntropyDominated by the loss of water structure around the drug's nonpolar moieties. researchgate.net
40-100%EnthalpyControlled by more favorable drug-solvent (ethanol) interactions. researchgate.net

Molecular Docking and Ligand-Target Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor or target), such as a protein. This method is crucial for understanding the mechanism of action of drugs like Etoricoxib, which is a selective inhibitor of the enzyme Cyclooxygenase-2 (COX-2). nih.govwikipedia.org

Docking simulations place Etoricoxib into the active site of the COX-2 enzyme to determine the most stable binding conformation. researchgate.net These studies consistently show that the methylsulfonylphenyl group of Etoricoxib inserts into a specific hydrophobic side pocket within the COX-2 active site. researchgate.netresearchgate.net This interaction is a key feature that contributes to its selectivity over the COX-1 isoform.

The binding affinity, which quantifies the strength of the interaction, is calculated as a docking score or binding energy, typically in kcal/mol. researchgate.net While specific values vary depending on the software and force field used, studies consistently report favorable binding energies for Etoricoxib and its analogues with the COX-2 enzyme. researchgate.netnih.gov For example, molecular docking studies of newly designed Etoricoxib derivatives have shown strong binding interactions with energies calculated to be as low as -10.1 and -10.8 kcal/mol. researchgate.net The interactions stabilizing the ligand-protein complex are a combination of hydrogen bonds and hydrophobic interactions. researchgate.net

Table 2: Predicted Interaction Data for Etoricoxib Derivatives with COX-2
CompoundPredicted Binding Energy (kcal/mol)Primary Interaction Types
Etoricoxib (Parent)Variable (used as baseline)Hydrogen Bonding, Hydrophobic Interactions researchgate.net
ETC9 Derivative-10.1 researchgate.netEnhanced binding interactions researchgate.net
ETC19 Derivative-10.8 researchgate.netEnhanced binding interactions researchgate.net

Molecular docking and subsequent molecular dynamics simulations identify the specific amino acid residues within the COX-2 active site that are crucial for binding Etoricoxib. researchgate.netnih.gov The sulfone group (SO2) of the molecule is critical, often forming hydrogen bonds with residues such as Arginine (Arg) 513 and Histidine (His) 90. The pyridine and phenyl rings engage in hydrophobic and van der Waals interactions with a number of other residues.

Computational analyses have identified a set of key residues that form the binding pocket and directly interact with the ligand. researchgate.netjcchems.com One study suggests that Etoricoxib interacts with a total of 19 amino acid residues within the COX-2 active site. researchgate.netjcchems.compuce.edu.ec

Table 3: Key Amino Acid Residues in the COX-2 Active Site Interacting with Etoricoxib and Similar Inhibitors
Amino Acid ResidueTypical Interaction Type
Arginine (Arg) 513Hydrogen Bonding
Valine (Val) 523Hydrophobic Interaction
Phenylalanine (Phe) 518Hydrophobic/van der Waals
Leucine (Leu) 352Hydrophobic Interaction
Tyrosine (Tyr) 385Hydrophobic/van der Waals
Histidine (His) 90Hydrogen Bonding

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. For COX-2 inhibitors like Etoricoxib, QSAR models are developed to predict the inhibitory activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. researchgate.net

The first step in QSAR modeling is to calculate molecular descriptors, which are numerical values that encode different structural, physical, or chemical properties of a molecule. biochempress.com A wide variety of descriptors can be generated, categorized as 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., spatial conformation). researchgate.netbiochempress.com

For diaryl heterocycles and other classes of COX-2 inhibitors, relevant descriptors often include:

Electronic Descriptors: Such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, and partial charges, which describe a molecule's reactivity and ability to form electrostatic interactions. researchgate.net

Steric/Topological Descriptors: These describe the size, shape, and branching of a molecule. Examples include Molar Refractivity (MR) and Balaban J index. researchgate.net

Hydrophobic Descriptors: Such as the partition coefficient (logP), which quantifies a molecule's lipophilicity.

2D Autocorrelation Descriptors: These encode the distribution of atomic properties (like electronegativity or partial charge) across the molecular topology. biochempress.com

From a large pool of generated descriptors, a smaller, more informative subset is selected using statistical techniques to avoid overfitting the model. nih.gov

Table 4: Common Descriptor Classes Used in QSAR for COX-2 Inhibitors
Descriptor ClassExamplesInformation Encoded
ElectronicHOMO/LUMO energies, Partial Charges (PEOE_VSA-1)Electron distribution, reactivity, polar interactions. researchgate.net
Steric / SpatialMolar Refractivity (MR), Standard Dimension 3 (std_dim3)Molecular size, shape, and volume. researchgate.net
TopologicalBalaban J index, Burden matrix eigenvalues (BEHm6)Atomic connectivity and molecular branching. researchgate.netnih.gov
3D-QSAR FieldsCoMFA/CoMSIA fields (Steric, Electrostatic, Hydrophobic)3D spatial properties of a molecule. mdpi.comnih.gov

Once descriptors are selected, a mathematical model is built to correlate them with biological activity. Multiple Linear Regression (MLR) is a common statistical method used for this purpose. nih.gov More advanced techniques, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are used in 3D-QSAR to build models based on 3D molecular fields. mdpi.comnih.gov

The quality and predictive power of a QSAR model must be rigorously validated. nih.gov This involves several statistical metrics:

Coefficient of Determination (R²): A measure of the model's goodness-of-fit for the training data. Values closer to 1.0 indicate a better fit. nih.gov

Leave-One-Out Cross-Validation (Q² or R²cv): A form of internal validation where the model is repeatedly built leaving out one compound at a time and then predicting its activity. A high Q² (typically > 0.5) indicates good internal robustness. nih.gov

External Validation: The model's true predictive power is tested on an external set of compounds (the test set) that were not used in model generation. The predictive R² (R²pred) is calculated for this set. A high R²pred (typically > 0.6) indicates good predictive ability. mdpi.comnih.gov

These validation steps ensure that the developed QSAR model is robust, statistically significant, and capable of making reliable predictions for new chemical entities within its applicability domain. nih.govnih.gov

Table 5: Key Statistical Parameters for QSAR Model Validation
ParameterDescriptionAcceptable Value
R² (Correlation Coefficient)Measures how well the model fits the training set data.> 0.6
Q² (Cross-validated R²)Measures the internal predictive ability of the model via cross-validation.> 0.5
R²pred (External Validation R²)Measures the model's ability to predict the activity of an external test set.> 0.6

Molecular Interaction and Mechanistic Studies

Investigation of Molecular Recognition Processes

Molecular recognition describes the specific, non-covalent interaction between two or more molecules. nih.gov Understanding these processes is key to identifying the biological targets of a compound. For a molecule with the structural features of 5-HYDROXY-2-(3-METHYLSULFONYLPHENYL)PYRIDINE—a hydroxylated pyridine (B92270) ring and a methylsulfonylphenyl group—several types of interactions would be investigated.

Key Interaction Types:

Hydrogen Bonding: The hydroxyl (-OH) group on the pyridine ring and the sulfonyl (-SO2) group are potent hydrogen bond donors and acceptors, respectively. These groups would be expected to form specific hydrogen bonds with amino acid residues (like serine, threonine, or the peptide backbone) in a protein's binding pocket.

π-π Stacking: The two aromatic rings (pyridine and phenyl) can engage in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan.

Hydrophobic Interactions: The methyl group and the phenyl ring contribute to the molecule's hydrophobicity, potentially interacting with nonpolar pockets within a target protein.

To study these recognition events, researchers employ techniques like X-ray crystallography or cryo-electron microscopy (cryo-EM) to solve the three-dimensional structure of the compound bound to its target. Computational methods, such as molecular docking, are also used to predict and analyze these interactions. mdpi.com

Biochemical Assay Development for Mechanistic Insights (non-clinical)

Biochemical assays are essential for quantifying the effect of a compound on a specific biological target, such as an enzyme or receptor, in a controlled, non-cellular environment.

These studies confirm that the compound physically interacts with its intended target protein. Common methods include:

Surface Plasmon Resonance (SPR): Measures the binding affinity and kinetics between the compound and a target immobilized on a sensor chip.

Isothermal Titration Calorimetry (ITC): Directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.

Differential Scanning Fluorimetry (DSF) or Thermal Shift Assay: Determines if the compound stabilizes the target protein, indicated by an increase in its melting temperature.

If the target of this compound were an enzyme, kinetic studies would be crucial to define its mechanism of action. khanacademy.org By measuring the rate of the enzymatic reaction at various substrate and compound concentrations, researchers can determine the mode of inhibition.

Common Inhibition Mechanisms:

Competitive Inhibition: The compound binds to the enzyme's active site, competing with the natural substrate. This increases the Michaelis constant (Km) but does not change the maximum velocity (Vmax). nih.gov

Non-competitive Inhibition: The compound binds to a site other than the active site (an allosteric site), changing the enzyme's conformation and reducing its efficiency. This decreases Vmax but does not affect Km. khanacademy.org

Uncompetitive Inhibition: The compound binds only to the enzyme-substrate complex, effectively locking the substrate in place. This mode of inhibition reduces both Vmax and Km. khanacademy.org

These relationships are typically visualized using Michaelis-Menten or Lineweaver-Burk plots. khanacademy.org The results would be presented in a data table, as shown hypothetically below.

Table 1: Hypothetical Enzyme Inhibition Data

Inhibition Mode Effect on Vmax Effect on Km IC50 Value (µM)
Competitive Unchanged Increased 5.2
Non-competitive Decreased Unchanged 10.8
Uncompetitive Decreased Decreased 7.5

This table is for illustrative purposes only and does not represent actual data for the compound.

Analysis of Covalent and Noncovalent Interactions with Biomolecules

While most drug-target interactions are non-covalent and reversible, some compounds act by forming a permanent covalent bond. nih.govnih.gov Non-covalent interactions, which include hydrogen bonds, hydrophobic interactions, and van der Waals forces, are the primary drivers of molecular recognition and reversible binding. mdpi.com

Researchers would investigate the potential for this compound to act as a covalent inhibitor. This would involve identifying chemically reactive groups within the molecule that could form a bond with nucleophilic amino acid residues (like cysteine or lysine) on a target protein. Mass spectrometry is a key technique used to confirm covalent modification by detecting the mass increase of the protein after incubation with the compound.

Mechanistic Elucidation of Compound Action Pathways

This subsection delves into the specific chemical mechanisms by which a compound might exert its effect. For instance, researchers would assess if the compound could act as a Michael acceptor . This typically requires an α,β-unsaturated carbonyl group, which is not present in the structure of this compound, making this pathway unlikely.

Another possibility is leaving group release , where part of the molecule is cleaved off upon binding to the target. The stability of the pyridine and phenyl rings connected by a carbon-carbon bond makes this mechanism less probable without enzymatic modification.

Cellular Uptake and Subcellular Distribution Studies (non-clinical, mechanistic)

To understand how a compound acts within a cell, it is essential to know if it can cross the cell membrane and where it localizes. Studies would utilize techniques such as fluorescence microscopy, where a fluorescent tag is attached to the compound to visualize its location within the cell (e.g., nucleus, mitochondria, cytoplasm).

Alternatively, cell fractionation could be used. This involves breaking open cells and separating the different organelles by centrifugation. The concentration of the compound in each fraction would then be measured, typically using liquid chromatography-mass spectrometry (LC-MS), to determine its subcellular distribution.

Structure Activity Relationship Sar Analysis

Rational Design and Synthesis of Analogues and Derivatives

Systematic Variation of Substituents on Pyridine (B92270) and Phenyl Rings

A primary strategy in the SAR exploration of this scaffold involves the systematic variation of substituents on both the pyridine and phenyl rings to probe the steric and electronic requirements of the target's binding pocket.

Pyridine Ring Modification: The position of the hydroxyl group is a critical determinant of activity. Studies on related pyridine derivatives have shown that the introduction and placement of substituents on the pyridine ring significantly impact biological activity. For instance, in a series of 2-pyridinyl-3-(4-methylsulfonyl)phenylpyridines developed as COX-2 inhibitors, optimal activity was achieved by introducing a substituent at the C5 position of the central pyridine ring. nih.gov This finding underscores the importance of the 5-position, where the hydroxyl group resides in the parent compound. Analogues would be synthesized with the hydroxyl group shifted to the 4- or 6-positions to assess the geometric requirements for hydrogen bonding. Furthermore, replacing the hydroxyl group with other hydrogen bond donors/acceptors (e.g., -NH2, -OCH3) or electron-withdrawing/donating groups (-Cl, -CH3) would clarify the electronic and steric tolerance at this position. nih.gov

Phenyl Ring Modification: The substitution pattern on the phenyl ring is equally crucial. The methylsulfonyl group is in the meta position in the parent compound. Synthesizing ortho- and para-substituted analogues allows for an exploration of the optimal vector for the polar sulfonyl group to engage with the target. The methylsulfonyl group itself can be replaced by other polar moieties like sulfoxide (B87167) (-SOCH3), sulfonamide (-SO2NH2), or cyano (-CN) groups to fine-tune polarity and hydrogen bonding capacity.

Modification of the Hydroxyl and Methylsulfonyl Groups

Direct modification of the key functional groups provides insight into their specific roles in molecular recognition.

Hydroxyl Group: The hydroxyl group can act as both a hydrogen bond donor and acceptor. Converting it to a methyl ether (-OCH3) eliminates its donor capability while retaining its acceptor function and increasing lipophilicity. Replacing it with a thiol (-SH) or an amino (-NH2) group would alter its hydrogen bonding geometry and acidity. nih.gov

Methylsulfonyl Group: This group is a strong hydrogen bond acceptor. Modifying the methyl group to larger alkyl chains (e.g., ethylsulfonyl) would probe for steric constraints in the binding pocket. As mentioned, replacement with bioisosteres like sulfonamides can introduce additional hydrogen bond donor capabilities.

Assessment of Positional and Substituent Effects on Molecular Interactions

The specific placement of the hydroxyl and methylsulfonyl groups dictates the molecule's ability to form key interactions, such as hydrogen bonds and polar contacts, with a protein target. The relative orientation of these groups, governed by their positions on the rings, is critical.

Studies on similar scaffolds have demonstrated the profound impact of substituent positioning. For example, in a series of 1-hydroxy-2-phenyl-4-pyridyl-1H-imidazole derivatives, the position of the nitrogen atom in the pyridine ring was found to be crucial for inhibitory activity, highlighting that subtle changes in the location of a key hydrogen bond acceptor can dramatically alter binding affinity. nih.gov For 5-hydroxy-2-(3-methylsulfonylphenyl)pyridine, the 5-hydroxy group and the pyridine nitrogen (at position 1) form a distinct electronic and hydrogen-bonding pattern. Shifting the hydroxyl group to position 4 or 6 would drastically change its spatial relationship to the pyridine nitrogen and the phenyl ring, likely impacting its ability to bridge interactions within a binding site.

Development of Pharmacophore Models and Ligand-Based Design Principles

In the absence of a known target structure, ligand-based pharmacophore models can be developed from a series of active analogues to distill the essential structural features required for biological activity. mdpi.comnih.gov For this compound and its derivatives, a hypothetical pharmacophore model would likely include the following features:

One Hydrogen Bond Donor (HBD): Representing the 5-hydroxyl group.

Two Hydrogen Bond Acceptors (HBA): One for the pyridine nitrogen and another for one of the sulfonyl oxygens.

One Aromatic Ring (AR): Corresponding to the phenyl ring.

One Hydrophobic (HY) or additional Aromatic Feature: Representing the pyridine ring itself.

A 3D-QSAR model could be built upon this hypothesis, correlating the alignment of molecules to the pharmacophore with their observed biological activity. researchgate.net Such a model serves as a predictive tool to prioritize the synthesis of novel analogues with a higher probability of success. For instance, if the model indicates that a greater distance between the HBD and the AR feature enhances activity, it would guide the design of analogues with different linkers or ring systems to achieve this geometry.

Correlation of Structural Modifications with Observed Molecular Responses (e.g., binding affinity changes)

The ultimate goal of SAR is to correlate specific structural changes with measurable biological outputs, such as binding affinity (Ki) or functional activity (IC50/EC50). Based on findings from closely related structures, a hypothetical SAR table for analogues of this compound can be constructed to illustrate these principles. nih.govnih.govnih.gov

CompoundR1 (Pyridine)R2 (Phenyl)Predicted Activity (Relative)Rationale
Parent 5-OH 3-SO2CH3 1 Baseline activity.
Analogue 14-OH3-SO2CH3< 1Altered H-bond vector from the OH group may lead to suboptimal interaction.
Analogue 25-OCH33-SO2CH3< 1Loss of H-bond donor capability suggests this interaction is critical.
Analogue 35-OH4-SO2CH3> 1 or < 1Activity change depends on whether the target prefers a para- or meta-oriented H-bond acceptor. nih.govnih.gov
Analogue 45-Cl3-SO2CH3> 1In some scaffolds, a 5-chloro substituent can enhance activity through favorable steric/electronic interactions. nih.gov
Analogue 55-OH3-SO2NH2> 1Addition of an H-bond donor on the sulfonamide group could engage a new interaction point.

This interactive table is based on hypothesized outcomes derived from published SAR principles for analogous compounds.

This systematic approach allows researchers to build a clear picture of the binding hypothesis, identifying which functional groups are essential for activity and which regions of the molecule are amenable to modification to improve other properties like solubility or metabolic stability.

Design of Probes for Mechanistic Investigations

Once a potent and selective analogue is identified, it can be converted into a chemical probe to investigate its mechanism of action and identify its biological target(s). The biarylpyridine scaffold is particularly suitable for this purpose. For example, biarylpyridines have been successfully developed as fluorescent chemosensors, where changes in the torsion angle between the two rings upon binding to a target lead to a detectable change in fluorescence. nih.gov

A fluorescent probe could be designed by attaching a fluorophore (e.g., a nitrobenzofurazan, NBD) to a position on the this compound scaffold that is not critical for binding, as determined by the SAR studies. Alternatively, the intrinsic fluorescence of the biaryl system could be exploited. Such a probe would be invaluable for cellular imaging, target engagement assays, and affinity purification experiments to elucidate the molecular pathways modulated by this class of compounds.

Advanced Analytical Method Development and Validation

Chromatographic Methodologies for Analysis and Quantification

Chromatographic techniques are central to the separation, identification, and quantification of 5-HYDROXY-2-(3-METHYLSULFONYLPHENYL)PYRIDINE in various contexts, from quality control of the active pharmaceutical ingredient (API) to its determination in complex mixtures. The development of these methods requires careful optimization of multiple parameters to achieve the desired performance characteristics.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile or thermally labile compounds like this compound. amazonaws.com Reversed-phase HPLC (RP-HPLC) is particularly well-suited, given the compound's structure, which incorporates both hydrophobic (phenyl ring) and polar (hydroxy, methylsulfonyl, pyridine) moieties.

The composition of the mobile phase is a critical factor that governs the retention and selectivity of the separation in RP-HPLC. phenomenex.comijsrst.com Key variables include the type and proportion of the organic modifier and the pH of the aqueous component.

Organic Modifier : The choice of organic solvent, typically acetonitrile (B52724) or methanol (B129727), significantly impacts selectivity. aapco.org Acetonitrile is often preferred due to its lower viscosity, which results in lower backpressure and better efficiency. youtube.com However, methanol can offer alternative selectivity due to its different hydrogen bonding capabilities. phenomenex.com For this compound, initial scouting runs using both solvents are recommended to determine the optimal choice for resolving the main peak from any potential impurities.

Table 1: Illustrative Effect of Mobile Phase pH and Acetonitrile Concentration on Retention Time (t R ) of this compound
Mobile Phase pHAcetonitrile (%)Hypothetical Retention Time (min)Peak Shape Observation
2.5358.2Sharp, Symmetrical
2.5455.1Sharp, Symmetrical
7.0356.5Moderate Tailing
7.0454.3Moderate Tailing
9.0359.5Broad, Tailing

The stationary phase provides the surface for the separation to occur, and its chemistry is a primary driver of selectivity. linklab.gr

C18 and C8 Columns : Alkyl-bonded silica (B1680970) phases, such as C18 (octadecyl) and C8 (octyl), are the most common choices for RP-HPLC. These phases separate analytes primarily based on hydrophobic interactions. A C18 column would be a standard starting point for developing a method for this compound, offering strong retention due to the phenyl ring.

Phenyl-Hexyl Columns : Given the aromatic nature of the analyte, a phenyl-type stationary phase can offer alternative selectivity. chromatographyonline.com These phases can engage in π-π interactions with the pyridine (B92270) and phenyl rings of the analyte, which can be highly effective in separating it from structurally similar impurities that may not be resolved on a standard C18 column. chromatographyonline.com

Polar-Embedded Columns : To improve peak shape for basic compounds like the pyridine moiety, columns with polar-embedded groups can be used. These phases are designed to reduce interactions between basic analytes and residual silanols on the silica surface, minimizing peak tailing.

Table 2: Comparison of Stationary Phases for the Analysis of this compound
Stationary PhasePrimary Interaction MechanismExpected Performance
C18 (Octadecyl)HydrophobicGood general-purpose retention.
C8 (Octyl)Hydrophobic (less retentive than C18)Shorter retention times, useful if retention on C18 is excessive.
Phenyl-HexylHydrophobic, π-π interactionsAlternative selectivity, potentially better resolution for aromatic isomers. chromatographyonline.com
Polar-EmbeddedHydrophobic, Hydrogen BondingImproved peak shape by shielding silanol (B1196071) activity. windows.net

For analyzing this compound along with impurities that may have a wide range of polarities, isocratic elution (constant mobile phase composition) may not be suitable. youtube.com Gradient elution, where the mobile phase strength is increased over the course of the analysis, is often necessary to elute strongly retained compounds in a reasonable time while still resolving weakly retained ones. phenomenex.com

The optimization process involves:

Scouting Gradient : A fast, wide gradient (e.g., 5% to 95% organic modifier in 10-15 minutes) is run to determine the approximate elution time of all components. mastelf.com

Gradient Slope Adjustment : The slope of the gradient is then made shallower around the elution time of the target analyte and its key impurities to maximize resolution. mastelf.com

Isocratic Holds : Incorporating isocratic holds at certain points in the gradient can further improve the separation of closely eluting peaks. mastelf.com

Table 3: Example of an Optimized Gradient Elution Program
Time (min)% Water (0.1% Formic Acid)% Acetonitrile (0.1% Formic Acid)Flow Rate (mL/min)
0.070301.0
15.040601.0
18.010901.0
20.010901.0
20.170301.0
25.070301.0

GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds. nih.gov this compound, with its polar hydroxyl group and high molecular weight, is not sufficiently volatile for direct GC analysis. Therefore, a derivatization step is required to convert the polar -OH group into a less polar, more volatile, and more thermally stable functional group.

Derivatization : Silylation is a common derivatization technique where an active proton (like the one on the phenolic hydroxyl group) is replaced by a trialkylsilyl group, such as a trimethylsilyl (B98337) (TMS) group. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are effective for this purpose. The resulting TMS ether is significantly more volatile and suitable for GC analysis.

GC-MS Conditions : The derivatized analyte can be analyzed on a standard non-polar or mid-polar capillary column, such as a DB-5ms (5% phenyl-methylpolysiloxane). mdpi.com A temperature gradient is used to elute the derivative, and the mass spectrometer provides both identification based on the mass spectrum and quantification based on ion abundance.

Table 4: Typical GC-MS Parameters for Analysis of the TMS Derivative
ParameterCondition
GC ColumnDB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness mdpi.com
Carrier GasHelium, 1.0 mL/min constant flow
Injector Temperature280 °C
Oven Program100 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 5 min
MS Ion Source Temp230 °C
Ionization ModeElectron Ionization (EI), 70 eV
Mass Scan Range45-500 amu

For the analysis of this compound in complex biological matrices such as plasma or tissue homogenates, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the method of choice. nih.gov This technique combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry.

Ionization : Electrospray ionization (ESI) is typically used for polar molecules like the target compound. It can be operated in either positive or negative ion mode. In positive mode, the pyridine nitrogen would likely be protonated to form the [M+H]⁺ ion. In negative mode, the phenolic hydroxyl group would be deprotonated to form the [M-H]⁻ ion. The choice of mode depends on which provides a more stable and abundant precursor ion.

Tandem Mass Spectrometry (MS/MS) : For maximum selectivity and sensitivity, the analysis is performed in Multiple Reaction Monitoring (MRM) mode. In this mode, a specific precursor ion (e.g., the [M+H]⁺ ion) is selected in the first mass analyzer, fragmented via collision-induced dissociation (CID), and a specific, characteristic product ion is monitored in the second mass analyzer. nih.gov This precursor-to-product ion transition is highly specific to the analyte, minimizing interference from other components in the matrix. nih.gov

Table 5: Hypothetical LC-MS/MS MRM Parameters in Positive Ion Mode
AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
This compound264.1185.0 (Loss of -SO2CH3)25150
This compound (Confirmatory)264.1157.1 (Pyridine ring fragment)35150

High-Performance Liquid Chromatography (HPLC) Method Development

Derivatization Strategies for Enhanced Analytical Performance

For compounds like this compound, which possess a polar phenolic hydroxyl group, derivatization is a key strategy to improve chromatographic behavior, particularly for gas chromatography (GC) analysis. The primary goals of derivatization are to increase volatility, improve thermal stability, and enhance detector response. libretexts.orgmdpi.comphenomenex.com

Selection of Derivatizing Reagents (e.g., silylation, acylation)

The selection of an appropriate derivatizing reagent is contingent on the functional groups present in the analyte. For the hydroxyl group in this compound, silylation and acylation are the most common and effective derivatization techniques. libretexts.orgchromtech.com

Silylation: This is a widely used method where an active hydrogen in the hydroxyl group is replaced by an alkylsilyl group, typically a trimethylsilyl (TMS) group. chromtech.com This process significantly reduces the polarity and increases the volatility of the compound. youtube.com Common silylating reagents include:

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): A powerful silylating agent suitable for derivatizing phenols. researchgate.net

N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA): Another potent reagent often used in metabolomics for its effectiveness in derivatizing a wide range of functional groups. nih.govreddit.com

N-Methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA): Forms a more stable tert-butyldimethylsilyl (TBDMS) derivative, which can be advantageous in certain analytical applications.

Acylation: This technique involves the introduction of an acyl group, which also serves to decrease polarity and increase volatility. colostate.edu Acylated derivatives are often more stable than their silylated counterparts. libretexts.org Common acylating reagents include:

Trifluoroacetic Anhydride (TFAA): Reacts with hydroxyl groups to form trifluoroacetyl esters.

Pentafluoropropionic Anhydride (PFPA): Forms pentafluoropropionyl esters.

Heptafluorobutyric Anhydride (HFBA): Yields heptafluorobutyryl esters. The introduction of fluorinated groups in acylation can significantly enhance the sensitivity of detection, especially with an electron capture detector (ECD). colostate.edu

A comparison of these reagent types is presented in the table below.

Derivatization TypeReagent ExamplesKey AdvantagesConsiderations
Silylation BSTFA, MSTFA, MTBSTFAHighly effective for hydroxyl groups, versatile, increases volatility. chromtech.comDerivatives can be moisture-sensitive. youtube.com
Acylation TFAA, PFPA, HFBAProduces stable derivatives, can enhance detector sensitivity (especially ECD). colostate.eduMay require removal of acidic byproducts. colostate.edu

Optimization of Derivatization Conditions (temperature, time, solvent)

The efficiency of the derivatization reaction is highly dependent on the experimental conditions, which must be carefully optimized to ensure complete and reproducible derivatization.

Temperature: The reaction temperature is a critical parameter. For instance, the derivatization of estrogenic compounds with BSTFA may necessitate heating at 75°C for 30 to 45 minutes to ensure the reaction proceeds to completion. youtube.com Optimization studies for similar phenolic compounds often explore a range from room temperature up to 120°C. oup.com

Time: The reaction time must be sufficient for the derivatization to be complete. An optimal time ensures maximum yield without degradation of the analyte or its derivative. Typical derivatization times can range from 15 minutes to several hours. oup.comnih.gov

Solvent: The choice of solvent is crucial. Aprotic solvents are generally preferred for silylation reactions to prevent them from reacting with the derivatizing agent. phenomenex.com Pyridine is a common solvent and catalyst in derivatization reactions as it can help to enhance the leaving capacity of the active hydrogen from a phenol. phenomenex.com However, it's important to use anhydrous pyridine to avoid the breakdown of silylating reagents and the derivatized compounds. reddit.com Other solvents like acetonitrile and ethyl acetate (B1210297) may also be used depending on the specific reagent and analyte. oup.com

An example of optimized derivatization conditions for a phenolic compound is outlined in the interactive table below.

ParameterConditionRationale
ReagentMSTFA with 1% TMCSMSTFA is a strong silylating agent, and TMCS acts as a catalyst to improve the derivatization of sterically hindered groups. phenomenex.com
SolventAnhydrous PyridineActs as a solvent and catalyst, and its anhydrous nature prevents the degradation of the silylating reagent. phenomenex.comreddit.com
Temperature60°CProvides sufficient energy for the reaction to proceed efficiently without causing thermal degradation of the analyte.
Time30 minutesEnsures complete derivatization for quantitative analysis. shimadzu.eu

Mechanism of Derivatization Reactions

The mechanisms of silylation and acylation reactions are fundamental to understanding and optimizing the derivatization process.

Silylation Mechanism: The silylation of a hydroxyl group proceeds through a bimolecular nucleophilic substitution (SN2) reaction. youtube.com The reaction is driven by a good leaving group on the silicon atom. The general steps are:

The hydroxyl group of this compound acts as a nucleophile.

It attacks the silicon atom of the silylating reagent (e.g., BSTFA).

This leads to the formation of a transition state.

The leaving group (e.g., trifluoroacetamide) is displaced, resulting in the formation of the trimethylsilyl ether derivative.

Acylation Mechanism: Acylation also involves a nucleophilic substitution reaction. youtube.com

The hydroxyl group of the analyte acts as a nucleophile and attacks the carbonyl carbon of the acylating reagent (e.g., TFAA).

A tetrahedral intermediate is formed.

The leaving group (e.g., trifluoroacetate) is eliminated, leading to the formation of the ester derivative.

Method Validation Protocols

Method validation is a critical process to ensure that an analytical method is suitable for its intended purpose. The validation of the analytical method for this compound should be conducted in accordance with international guidelines, such as those from the International Council for Harmonisation (ICH). europa.eu

Specificity and Selectivity

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. pharmaguideline.comscioninstruments.com Selectivity refers to the degree to which the method can quantify the analyte in the presence of other compounds. scioninstruments.com

To demonstrate specificity and selectivity, the following experiments can be performed:

Analysis of a placebo or blank matrix: This is to ensure that there are no interfering peaks at the retention time of the analyte.

Analysis of spiked samples: The analyte is spiked with known impurities or related substances to demonstrate that the method can separate the analyte from these potential interferences.

Forced degradation studies: The analyte is subjected to stress conditions (e.g., acid, base, oxidation, heat, light) to generate degradation products. The method must be able to separate the analyte from these degradation products, making it a stability-indicating method. europa.eu

Linearity and Calibration Range

Linearity is the ability of the analytical method to produce results that are directly proportional to the concentration of the analyte within a given range. pharmaguru.co A linear relationship is essential for accurate quantification. industrialpharmacist.com

To establish linearity, a series of standard solutions of this compound at different concentrations are prepared and analyzed. A minimum of five concentration levels is recommended. europa.eupharmaguideline.com A calibration curve is then constructed by plotting the instrument response against the concentration of the analyte. industrialpharmacist.com The linearity is evaluated by statistical methods such as linear regression analysis. The correlation coefficient (r) and the coefficient of determination (r²) are calculated, with a value close to 1 indicating good linearity. industrialpharmacist.com

The calibration range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. europa.eupharmaguru.co The range is typically derived from the linearity studies and depends on the intended application of the method. europa.eu For an assay of an active substance, the range is typically 80% to 120% of the test concentration. europa.eu

The following interactive table presents a hypothetical linearity study for this compound.

Concentration (µg/mL)Peak Area (Arbitrary Units)
80125000
90140000
100155000
110170000
120185000

Linear Regression Results:

  • Slope: 1500
  • Intercept: 5000
  • Correlation Coefficient (r): 0.9995
  • Coefficient of Determination (r²): 0.9990
  • Detection and Quantitation Limits

    No specific numerical data or research findings were identified for the Limit of Detection (LOD) and Limit of Quantitation (LOQ) for analytical methods developed for this compound. Establishing these values is a critical step in method validation, as they define the lowest concentration of the analyte that can be reliably detected and quantified, respectively. This is particularly crucial for impurity analysis where trace levels of a substance must be accurately measured. However, no studies detailing the determination of these limits for this specific compound are available.

    Accuracy and Precision (Repeatability, Intermediate Precision)

    There is no available data detailing the accuracy and precision of an analytical method for this compound.

    Accuracy studies, typically determined through recovery experiments on spiked samples, would demonstrate the closeness of the method's results to the true value.

    Precision evaluates the degree of scatter between a series of measurements. This is assessed at two levels:

    Repeatability (Intra-day precision): Assesses precision over a short interval with the same analyst and equipment.

    Intermediate Precision (Inter-day precision): Assesses precision within the same laboratory but on different days, with different analysts, or different equipment.

    No published results for recovery, standard deviation (SD), or relative standard deviation (%RSD) for the analysis of this compound were found.

    Robustness and Stability of Analytical Solutions

    Information regarding the robustness of an analytical method or the stability of analytical solutions for this compound is not available in the reviewed literature.

    Robustness testing involves deliberately varying method parameters (such as pH of the mobile phase, column temperature, or flow rate) to assess the method's capacity to remain unaffected by such small changes.

    Stability studies would evaluate the integrity of the compound in a given solvent over a specific period under various conditions (e.g., room temperature, refrigerated) to establish reliable handling and storage procedures for the analytical solutions.

    Future Research Directions and Unexplored Avenues

    Development of Advanced Synthetic Methodologies

    While the synthesis of 5-HYDROXY-2-(3-METHYLSULFONYLPHENYL)PYRIDINE can be inferred from the manufacturing process of Etoricoxib, dedicated and advanced synthetic methodologies could provide more efficient, scalable, and versatile routes to this and related compounds. Future research should focus on modern catalytic and synthetic techniques that offer improvements in yield, purity, and substrate scope.

    Modern organic synthesis offers a toolkit of advanced methods that could be applied to construct the 2-aryl-5-hydroxypyridine core efficiently. Key areas for exploration include:

    Transition-Metal-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura cross-coupling is a powerful method for forming the C-C bond between the pyridine (B92270) and phenyl rings. nih.govcdnsciencepub.comnorthwestern.edursc.org Research could optimize catalysts (e.g., palladium complexes with advanced phosphine (B1218219) ligands) and reaction conditions for coupling a suitably protected 5-hydroxypyridine derivative with a 3-(methylsulfonyl)phenylboronic acid. nih.gov

    C-H Activation/Functionalization: Direct C-H activation represents a more atom-economical approach, avoiding the need for pre-functionalized starting materials. acs.orgbeilstein-journals.orgnih.govresearchgate.net Methodologies could be developed to directly couple a pyridine N-oxide with 3-(methylsulfonyl)benzene derivatives, followed by deoxygenation. acs.orgresearchgate.net Iron-catalyzed relay C-H functionalization is another emerging technique for the de novo synthesis of pyridine rings. acs.org

    Photoredox Catalysis: Visible-light photoredox catalysis offers mild and environmentally friendly conditions for a range of organic transformations. rsc.orgacs.orgnih.govresearchgate.netnih.gov This approach could be used for C-H arylation or for novel cyclization strategies to build the pyridine core. rsc.orgacs.org

    Flow Chemistry: Continuous flow synthesis can offer significant advantages in terms of safety, scalability, and reaction control, particularly for exothermic or multi-step reactions. uc.ptapple.comspringerprofessional.demdpi.comresearchgate.net Developing a telescoped flow process for this compound could streamline its production and purification. uc.pt

    Synthetic Methodology Potential Starting Materials Key Advantages Relevant Research Areas
    Suzuki-Miyaura Coupling 2-Bromo-5-hydroxypyridine, 3-(Methylsulfonyl)phenylboronic acidHigh functional group tolerance, well-establishedCatalyst and ligand development, optimization of reaction conditions nih.govcdnsciencepub.com
    Direct C-H Arylation 5-Hydroxypyridine N-oxide, Methyl phenyl sulfoneHigh atom economy, reduced synthetic stepsCatalyst design (Pd, Rh, Ru), directing group strategies beilstein-journals.orgresearchgate.net
    Photoredox Catalysis Pyridine derivatives, aryl halidesMild reaction conditions, green chemistry, unique reactivityCatalyst screening (e.g., Eosin Y), radical-based pathways rsc.orgacs.org
    Flow Chemistry Basic chemical feedstocksEnhanced safety, scalability, process control, in-line purificationReactor design, multi-step telescoped synthesis uc.ptspringerprofessional.de

    Exploration of Novel Molecular Interactions and Binding Targets

    Given its structural similarity to Etoricoxib, this compound is a candidate for interaction with cyclooxygenase (COX) enzymes. The methylsulfonyl group is a key feature in many selective COX-2 inhibitors, fitting into a specific side pocket of the enzyme's active site. mdpi.comresearchgate.net However, the hydroxypyridine moiety differs significantly from the core structure of Etoricoxib, suggesting it may have a different binding mode or even target other enzymes entirely.

    Future research should aim to:

    Characterize COX-1/COX-2 Inhibition: Perform in vitro enzymatic assays to determine the IC50 values of the compound against both COX isoforms to establish its potency and selectivity.

    Identify Off-Target Interactions: Employ broad-based screening panels (e.g., protein kinase panels, receptor binding assays) to identify potential new biological targets. The pyridine scaffold is a common feature in many biologically active molecules, suggesting a wide range of potential interactions.

    Utilize Pharmacophore Modeling: Develop pharmacophore models based on the compound's structure to screen virtual libraries for other molecules with similar features. nih.govnih.govacs.org This can help identify potential targets and design new, more potent analogues. Comparing its pharmacophore to that of known COX-2 inhibitors could reveal key differences that might lead to novel activities. acs.org

    Integration of Artificial Intelligence and Machine Learning in Compound Design

    Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. nih.govnih.govoup.comfrontiersin.orgijraset.com These computational tools can be leveraged to explore the chemical space around the this compound scaffold.

    Key applications include:

    Predictive Modeling: Train ML models on existing datasets of pyridine derivatives or enzyme inhibitors to predict the biological activity of novel, computationally designed analogues. nih.govfrontiersin.org This can help prioritize which compounds to synthesize.

    De Novo Design: Use generative AI models to design new molecules based on the core scaffold but with optimized properties. These models can learn the underlying rules of chemical structure and biological activity to propose novel compounds with high predicted potency and desirable drug-like properties.

    Drug-Target Interaction Prediction: Employ ML algorithms to predict potential interactions between the compound and a wide range of biological targets, helping to identify novel mechanisms of action or potential off-target effects. nih.govoup.com

    AI/ML Application Objective Methodology Expected Outcome
    QSAR Modeling Predict biological activity of analoguesTrain models on structure-activity dataPrioritized list of compounds for synthesis
    Generative Models Design novel molecules with desired propertiesUse of GANs, VAEs, or transformersNovel chemical structures with high predicted activity and drug-likeness
    DTI Prediction Identify novel biological targetsSupervised learning on known drug-target pairsHypothesis generation for new therapeutic applications nih.govnih.gov

    High-Throughput Screening Methodologies for Mechanistic Studies

    High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of large compound libraries. researchgate.neth1.cocreative-enzymes.comacs.orgdrugdiscoveryopinion.com For this compound, HTS can be employed not only to find initial hits but also to conduct detailed mechanistic studies.

    Future research avenues include:

    Primary Screening: Screen a library of analogues against a specific target (e.g., COX-2) to identify structure-activity relationships (SAR).

    Mechanism of Action Studies: Once hits are identified, secondary assays can be used to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). nih.govfiveable.meresearchgate.net Kinetic studies can provide detailed information about how the compound interacts with its target enzyme. nih.govresearchgate.net

    Phenotypic Screening: Instead of a specific target, screen compounds in cell-based assays to identify molecules that produce a desired physiological effect. This can lead to the discovery of novel targets and pathways.

    Computational Design of Functional Analogues with Tunable Properties

    Computational chemistry and molecular modeling provide powerful tools for the rational design of new molecules with tailored properties. mdpi.com Starting from the this compound scaffold, computational methods can be used to design analogues with improved potency, selectivity, or pharmacokinetic profiles.

    Strategies for computational design include:

    Structure-Based Drug Design (SBDD): If a crystal structure of the target protein is available (or can be modeled), docking studies can be used to predict the binding mode of analogues and guide the design of new compounds with improved interactions.

    Ligand-Based Drug Design (LBDD): In the absence of a target structure, models can be built based on a set of known active molecules. Techniques like 3D-QSAR can be used to correlate the structural features of molecules with their biological activity.

    ADMET Prediction: Computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed analogues, helping to identify candidates with a higher probability of success in later stages of drug development.

    By systematically modifying the core structure—for example, by altering the position of the hydroxyl and methylsulfonyl groups, introducing additional substituents, or replacing the pyridine or phenyl rings with other heterocycles—it may be possible to fine-tune the compound's properties for a specific biological target or application.

    Q & A

    Basic Research Questions

    Q. What are the common synthetic routes for 5-Hydroxy-2-(3-methylsulfonylphenyl)pyridine, and what analytical techniques validate its purity?

    • Methodological Answer : Synthesis typically involves sulfonylation of a pyridine precursor. For example, introducing the methylsulfonyl group via electrophilic substitution using methanesulfonyl chloride under controlled pH (7–8) to avoid over-sulfonation . Reaction progress is monitored using Thin-Layer Chromatography (TLC), and purification employs recrystallization in ethanol/water mixtures. Structural validation requires 1^1H/13^13C NMR to confirm aromatic proton environments and sulfonyl group integration, complemented by High-Resolution Mass Spectrometry (HRMS) for molecular ion verification .

    Q. How does the methylsulfonyl substituent influence the compound’s reactivity in nucleophilic or electrophilic reactions?

    • Methodological Answer : The methylsulfonyl group is a strong electron-withdrawing moiety, directing electrophilic attacks to the pyridine ring’s ortho/para positions. For nucleophilic reactions (e.g., SNAr), activating agents like K2_2CO3_3 in DMF at 80–100°C enhance reactivity. Competitive inhibition studies using nitrobenzene as a solvent can isolate substituent effects .

    Q. What spectroscopic benchmarks distinguish this compound from analogous pyridine derivatives?

    • Methodological Answer : Key IR peaks include a broad O–H stretch (~3200 cm1^{-1}) and sulfonyl S=O stretches (~1150–1300 cm1^{-1}). In 1^1H NMR, the hydroxy proton appears as a singlet (~δ 10–12 ppm), while the methylsulfonyl group’s methyl protons resonate as a singlet at δ 3.0–3.5 ppm. Comparative analysis with non-sulfonylated analogs (e.g., 2-phenylpyridine derivatives) highlights these differences .

    Advanced Research Questions

    Q. How can researchers design experiments to resolve contradictions in reported biological activity data for this compound?

    • Methodological Answer : Contradictions may arise from impurities or assay variability. Strategies include:

    • Purity Validation : Use HPLC with a C18 column (acetonitrile/water gradient) to confirm >98% purity.
    • Assay Replication : Cross-test in orthogonal assays (e.g., enzyme inhibition vs. cell viability).
    • Dose-Response Curves : Establish EC50_{50}/IC50_{50} values across multiple cell lines to identify cell-type-specific effects .

    Q. What experimental approaches optimize reaction yield when introducing the methylsulfonyl group under mild conditions?

    • Methodological Answer : Yield optimization involves:

    • Solvent Screening : Polar aprotic solvents (e.g., DCM/THF mixtures) enhance sulfonyl chloride solubility.
    • Catalyst Use : DMAP (4-dimethylaminopyridine) accelerates sulfonylation at 25–40°C.
    • pH Control : Buffered systems (pH 7.1–7.5) prevent acid-catalyzed side reactions. Post-reaction, quenching with NaHCO3_3 minimizes byproducts .

    Q. How do structural modifications (e.g., replacing methylsulfonyl with trifluoromethyl) affect the compound’s pharmacological profile?

    • Methodological Answer : Computational docking (AutoDock Vina) predicts binding affinity changes at target sites (e.g., kinase domains). Experimentally, synthesize analogs via Pd-catalyzed cross-coupling and compare:

    • Lipophilicity : LogP measurements (shake-flask method) to assess membrane permeability.
    • Bioactivity : IC50_{50} shifts in enzyme assays (e.g., COX-2 inhibition) reveal substituent-dependent potency .

    Q. What strategies mitigate degradation of the hydroxy group during long-term stability studies?

    • Methodological Answer : Stabilization methods include:

    • Lyophilization : Store the compound as a lyophilized powder under argon to prevent oxidation.
    • Buffered Formulations : Use phosphate buffer (pH 6.8–7.2) to maintain protonation of the hydroxy group.
    • Accelerated Stability Testing : Conduct HPLC-monitored studies at 40°C/75% RH to model degradation pathways .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.